molecular formula C14H18FNO3 B11855472 Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 82387-58-4

Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B11855472
CAS No.: 82387-58-4
M. Wt: 267.30 g/mol
InChI Key: QKWIBMSBOAYDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a 4-fluorophenyl substituent at the 4-position of the piperidine ring, a hydroxyl group, and an ethyl carboxylate ester at the 1-position. Its structural features, such as the fluorinated aromatic ring and hydroxyl group, influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82387-58-4

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C14H18FNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3

InChI Key

QKWIBMSBOAYDMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Core Reaction Pathway

The most common approach involves alkylation of a pre-formed piperidine scaffold with a fluorophenyl group, followed by hydroxylation and esterification. A representative pathway includes:

  • Formation of 4-(4-Fluorophenyl)piperidine :

    • 4-Piperidone is reacted with 4-fluorophenylmagnesium bromide in a Grignard reaction to introduce the fluorophenyl group.

    • Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 12–24 hours.

    • Yield : 65–78%.

  • Hydroxylation at C4 :

    • The intermediate is hydroxylated using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or via epoxidation followed by acid hydrolysis.

    • Conditions : Dichloromethane (DCM), 0°C to reflux, 6–8 hours.

    • Yield : 70–85%.

  • Esterification with Ethyl Chloroformate :

    • The hydroxyl group is protected, and the piperidine nitrogen is esterified using ethyl chloroformate in the presence of a base.

    • Conditions : Triethylamine (TEA), DCM, 0°C to room temperature, 2–4 hours.

    • Yield : 80–90%.

Key Data Table :

StepReagents/ConditionsYield (%)Source
Grignard Alkylation4-Fluorophenylmagnesium bromide, THF, −78°C65–78
HydroxylationmCPBA, DCM, 0°C70–85
EsterificationEthyl chloroformate, TEA, DCM80–90

Reductive Amination Approach

Synthesis from 4-Piperidone and 4-Fluorobenzaldehyde

This method constructs the piperidine ring de novo:

  • Condensation :

    • 4-Fluorobenzaldehyde reacts with ammonium acetate and ethyl acetoacetate in a modified Hantzsch dihydropyridine synthesis.

    • Conditions : Ethanol, reflux, 8–12 hours.

    • Intermediate : Ethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3-carboxylate (Yield: 60–70%).

  • Reduction and Cyclization :

    • The dihydropyridine is hydrogenated over palladium-on-carbon (Pd/C) to form the piperidine ring.

    • Conditions : H₂ (1 atm), ethanol, room temperature, 24 hours.

    • Yield : 75–82%.

  • Hydroxylation and Ester Adjustment :

    • Post-cyclization hydroxylation and esterification follow protocols similar to Section 1.

Key Data Table :

StepReagents/ConditionsYield (%)Source
Hantzsch Condensation4-Fluorobenzaldehyde, NH₄OAc, ethyl acetoacetate60–70
HydrogenationH₂, Pd/C, ethanol75–82

Hydroxylation of Pre-formed Piperidine Esters

Direct C4 Hydroxylation

Ethyl 4-(4-fluorophenyl)piperidine-1-carboxylate undergoes hydroxylation via:

  • Epoxidation-Opening :

    • Epoxidation with dimethyldioxirane (DMDO), followed by acid-catalyzed ring opening.

    • Conditions : DMDO in acetone, 0°C, 2 hours; HCl/MeOH, reflux, 4 hours.

    • Yield : 68–73%.

  • Metal-Catalyzed Oxidation :

    • Employing RuCl₃/NaIO₄ in a biphasic system (water/DCM).

    • Conditions : Room temperature, 6 hours.

    • Yield : 65–70%.

Key Data Table :

MethodReagents/ConditionsYield (%)Source
Epoxidation-OpeningDMDO, HCl/MeOH68–73
Ru-Catalyzed OxidationRuCl₃, NaIO₄, H₂O/DCM65–70

Industrial-Scale Production

Batch Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

  • One-Pot Alkylation-Hydroxylation :

    • Combines Grignard reaction and hydroxylation in a single reactor using flow chemistry.

    • Conditions : Continuous THF flow, −20°C to 50°C, 8-hour residence time.

    • Yield : 70–75%.

  • Catalytic Esterification :

    • Uses immobilized lipases (e.g., Candida antarctica) for enantioselective esterification.

    • Conditions : Solvent-free, 40°C, 24 hours.

    • Yield : 85–90%.

Key Data Table :

ProcessKey FeaturesYield (%)Source
One-Pot SynthesisFlow chemistry, reduced purification steps70–75
Enzymatic EsterificationSolvent-free, high enantiomeric excess85–90

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

  • Issue : Competing oxidation at C3 or C5 positions.

  • Solution : Steric directing groups (e.g., Boc protection) improve C4 selectivity.

Fluorophenyl Group Stability

  • Issue : Dehalogenation under strong acidic/basic conditions.

  • Solution : Mild reagents (e.g., TFA for deprotection) and low-temperature steps.

Purification Challenges

  • Issue : Co-elution of hydroxylated byproducts in chromatography.

  • Solution : Crystallization from n-hexane/ethyl acetate mixtures .

Chemical Reactions Analysis

Core Piperidine Ring Formation

The synthesis likely involves constructing the piperidine ring with a fluorophenyl substituent. A plausible route includes:

  • Reduction of Tetrahydropyridine Intermediates : As described in , fluorophenyl-substituted piperidines are often synthesized via reduction of tetrahydropyridine precursors. For example, 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine could undergo catalytic hydrogenation to form the piperidine core.

  • Substitution Reactions : Fluorophenyl groups are typically introduced early in synthesis due to their stability. For instance, aromatic substitution (e.g., Suzuki coupling) or direct alkylation of fluorophenyl fragments may be employed.

Esterification

The ethyl ester group is likely introduced via esterification of a carboxylic acid. For example, 4-hydroxypiperidine-1-carboxylic acid could react with ethanol in the presence of acid catalysis (e.g., HCl) or coupling agents (e.g., DCC) to form the ethyl ester .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:
Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate+H2OH+or OH4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylic acid+Ethanol\text{Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylic acid} + \text{Ethanol}
This reaction is analogous to ester hydrolysis in related compounds like ethyl 4-hydroxypiperidine-1-carboxylate .

Oxidation of the Hydroxyl Group

The hydroxyl group at position 4 can be oxidized to a ketone using oxidizing agents like KMnO₄ or CrO₃:
Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylateCrO3Ethyl 4-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate\text{this compound} \xrightarrow{\text{CrO}_3} \text{Ethyl 4-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate}
This aligns with oxidation behavior observed in piperidin-4-ol derivatives .

Substitution at the Aromatic Ring

The fluorophenyl group may undergo nucleophilic aromatic substitution if activated. For example, under strongly basic conditions, the fluorine could be replaced by nucleophiles like amines or alkoxides:
Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate+NuBaseEthyl 4-(4-nucleophenyl)-4-hydroxypiperidine-1-carboxylate\text{this compound} + \text{Nu}^- \xrightarrow{\text{Base}} \text{Ethyl 4-(4-nucleophenyl)-4-hydroxypiperidine-1-carboxylate}

Protection/Deprotection of the Hydroxyl Group

The hydroxyl group can be protected as an ether or ester. For instance, reaction with di-tert-butyl dicarbonate (DTC) forms a Boc-protected derivative:
Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate+DTCBaseEthyl 4-(4-fluorophenyl)-4-Boc-piperidine-1-carboxylate\text{this compound} + \text{DTC} \xrightarrow{\text{Base}} \text{Ethyl 4-(4-fluorophenyl)-4-Boc-piperidine-1-carboxylate}
This mirrors the synthesis of N-boc-4-hydroxypiperidine described in .

Comparison of Related Compounds

Compound Key Features Synthesis Steps Reactivity
Ethyl 4-hydroxypiperidine-1-carboxylate No aryl substituent; hydroxyl at position 4 and ester at position 1.Esterification of 4-hydroxypiperidine-1-carboxylic acid.Hydrolysis, oxidation, esterification.
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate Chlorine instead of fluorine; ester and hydroxyl groups.Likely via Suzuki coupling or direct substitution for aryl group.Similar reactivity to fluorophenyl analog but with different aromatic substitution.
N-boc-4-hydroxypiperidine Protected hydroxyl group; no aryl substituent.Reduction of 4-piperidone, followed by Boc protection.Deprotection yields 4-hydroxypiperidine.

Research Findings

  • Fluorine Substituent Challenges : Fluorine’s electronegativity reduces the stability of intermediates during synthesis, leading to potential by-product formation .

  • Hydroxyl Group Versatility : The hydroxyl group enables diverse reactions, including esterification, oxidation, and substitution, as observed in piperidin-4-ol derivatives .

  • Ester Stability : Ethyl esters are less reactive than free carboxylic acids but can undergo hydrolysis under acidic/basic conditions .

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate serves as a key intermediate for synthesizing various pharmaceuticals, including antihistamines, antipsychotics, and antidepressants. Its structural features allow it to be modified for enhanced therapeutic efficacy .
  • Antimicrobial Activity :
    • Recent studies have highlighted its inhibitory effects on pathogens such as Mycobacterium tuberculosis, making it a candidate for developing new antimicrobial agents.
  • Potential in Cancer Therapy :
    • The compound has been evaluated for its anticancer properties, showing promise in the development of therapeutic agents targeting specific cancer pathways. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cellular mechanisms .

This compound exhibits significant biological activity due to its ability to interact with various molecular targets. The hydroxyl group facilitates hydrogen bonding, enhancing binding affinity to receptors or enzymes, while the phenyl group may engage in π-π interactions, stabilizing the compound's conformation. This dual interaction capability allows the compound to modulate biochemical pathways effectively.

Industrial Applications

  • Fine Chemical Production :
    • The compound is utilized in producing fine chemicals and specialty compounds, contributing to various industrial applications beyond pharmaceuticals.
  • Research and Development :
    • It is employed in chemical research for developing new synthetic methodologies and reactions, showcasing its versatility as a building block in organic synthesis.

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Anticancer ActivitySynthesized derivatives showed promising anticancer effects against various cell lines .
NCBI Study (2023)Biological EvaluationConfirmed interaction with PD-L1, suggesting potential in immune checkpoint inhibition .
Patent WO2011033255A1Therapeutic ApplicationsDescribed use in treating metabolic syndrome and CNS disorders like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (CAS 23482-33-9)
  • Structure : The 4-fluorophenyl group in the parent compound is replaced with a 4-chlorophenyl group.
  • Molecular Formula: C₁₄H₁₈ClNO₃ vs. C₁₄H₁₈FNO₃ (parent).
  • Molecular Weight : 283.75 g/mol (chloro analog) vs. 269.30 g/mol (fluoro parent).
  • Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance lipophilicity and alter receptor binding affinity. This analog is reported to have a boiling point of 412.7°C and a density of 1.271 g/cm³ .
Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate (CAS 21928-40-5)
  • Structure : Incorporates a 4-chloro-3-(trifluoromethyl)phenyl group.
  • Molecular Formula: C₁₅H₁₇ClF₃NO₃.
  • Molecular Weight : 351.75 g/mol.
  • This compound’s higher molecular weight suggests reduced solubility compared to the parent .

Modifications to the Piperidine Ring

Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6)
  • Structure : Lacks the 4-fluorophenyl group entirely.
  • Molecular Formula: C₈H₁₅NO₃.
  • Molecular Weight : 173.21 g/mol.
  • Impact : The absence of the aromatic ring simplifies the structure, reducing steric hindrance and lipophilicity. This analog is a common intermediate in synthesizing complex piperidine derivatives .
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Features a tetrahydropyridine core with additional phenyl and acetyl-piperidine substituents.
  • Impact : The extended conjugation and bulky substituents may enhance antibacterial and antitumor activity, as observed in related piperidine derivatives .

Physicochemical and Pharmacological Data

Table 1: Comparative Data for Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Structural Features
This compound C₁₄H₁₈FNO₃ 269.30 N/A N/A 4-Fluorophenyl, hydroxyl, ethyl ester
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate C₁₄H₁₈ClNO₃ 283.75 412.7 1.271 4-Chlorophenyl substitution
Ethyl 4-(chloro-CF₃-phenyl)-4-hydroxypiperidine-1-carboxylate C₁₅H₁₇ClF₃NO₃ 351.75 N/A N/A Chloro-CF₃ substitution
Ethyl 4-hydroxypiperidine-1-carboxylate C₈H₁₅NO₃ 173.21 N/A N/A No aromatic substituent

Biological Activity

Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as EVT-1459020, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a fluorophenyl group and an ethyl ester. The synthesis typically involves nucleophilic substitution reactions where substituted piperidine derivatives react with appropriate carboxylic acid derivatives under specific conditions to yield the desired product.

Key Structural Features:

  • Molecular Formula: C15H18FNO3
  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Fluorophenyl Group: Enhances lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may modulate neurotransmitter pathways by binding to specific receptors in the central nervous system (CNS), potentially influencing conditions such as anxiety and depression.

Potential Mechanisms Include:

  • Modulation of neurotransmitter release.
  • Interaction with opioid receptors, suggesting analgesic properties.
  • Influence on cellular signaling pathways associated with neuropharmacology.

Biological Activity Data

Recent studies have highlighted the compound's diverse biological activities, including its antiproliferative effects against cancer cell lines. The following table summarizes key findings from various studies:

StudyCell Line/ModelConcentrationEffect Observed
U937 (Leukemia)10 µMSignificant reduction in cell viability
K562 (Leukemia)5 µMInduction of apoptosis
Jurkat (Leukemia)20 µMCell cycle arrest in G1 phase

Case Studies

  • Antiproliferative Activity:
    A study conducted on various leukemia cell lines demonstrated that this compound exhibited notable cytotoxic effects. The compound was found to induce apoptosis and inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .
  • Neuropharmacological Effects:
    In animal models, the compound showed promise in modulating anxiety-like behaviors. Administration resulted in decreased anxiety levels as measured by established behavioral assays, indicating its potential utility in treating anxiety disorders .
  • Receptor Binding Studies:
    Binding affinity studies revealed that this compound interacts selectively with certain CNS receptors, which may explain its therapeutic effects in neuropsychiatric conditions .

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via reductive alkylation or cyclization of intermediates. For example, reductive methylation of 4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester (IV) with formaldehyde and LiAlH₄ in THF/toluene yields the target intermediate (IX) . Alternative routes involve Michael addition of ethyl acetoacetate to chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one), followed by NaOH-mediated cyclization in ethanol . Yield optimization requires precise control of temperature, solvent polarity (e.g., ethanol vs. THF), and catalyst selection (e.g., PtO₂ vs. Ru/C for cyano group reduction) .

Q. How is the structural conformation of the piperidine ring analyzed experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. The puckering parameters (Q, θ, φ) defined by Cremer and Pople are used to quantify ring distortion. For example, the cyclohexene ring in related derivatives exhibits envelope (Q = 0.477 Å, θ = 57.3°) or half-chair (Q = 0.477 Å, θ = 50.6°) conformations, depending on substituent steric effects . Disorder modeling (e.g., split occupancies in crystallographic data) is critical for resolving dynamic conformational changes .

Q. What spectroscopic methods are used to confirm purity and functional groups?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify hydroxyl (-OH, δ ~2.5 ppm) and ester carbonyl (C=O, δ ~170 ppm) groups.
  • HPLC : Reverse-phase chromatography (C18 column) with mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) ensures >95% purity .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₄H₁₈FNO₃: 279.12 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported conformational data for this compound?

Discrepancies in puckering parameters (e.g., envelope vs. screw-boat conformations) arise from crystallographic disorder or solvent-induced polymorphism. Strategies include:

  • Variable-temperature XRD to assess thermal motion.
  • DFT calculations (B3LYP/6-311G**) to compare energy barriers between conformers .
  • Dynamic NMR in DMSO-d₆ to detect ring-flipping kinetics .

Q. What methodological challenges arise in optimizing enantioselective synthesis?

The compound’s stereocenter at C4 requires chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation. Key challenges include:

  • Byproduct formation : Competing pathways during reductive methylation (e.g., over-reduction of ketones).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may reduce enantiomeric excess (ee).
  • Resolution : Chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) separates enantiomers .

Q. How do computational models predict the compound’s biological activity?

  • Docking studies : AutoDock Vina simulates binding to targets like serotonin receptors (5-HT2A), leveraging the fluorophenyl group’s hydrophobic interactions .
  • QSAR : Hammett constants (σ) for the 4-fluorophenyl substituent correlate with logP (calculated: 2.1) and bioavailability .

Q. What safety protocols are critical during handling and storage?

  • GHS Hazards : H302 (oral toxicity), H315 (skin irritation), H319 (eye damage).
  • Storage : 2–8°C in airtight containers under nitrogen to prevent ester hydrolysis.
  • Spill management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.